molecular formula C12H17Cl2N B1433949 4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride CAS No. 1803581-63-6

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride

Cat. No.: B1433949
CAS No.: 1803581-63-6
M. Wt: 246.17 g/mol
InChI Key: OWVACCJQQXQHIJ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride is a chemical building block for research use only. This compound is a piperidine derivative featuring a 3-chlorophenyl substituent at the 4-position of the piperidine ring, along with a methyl group at the same carbon. The molecular formula is C12H16ClN and the molecular weight is 209.72 g/mol . The compound is supplied with a typical purity of 95% . As an organic building block, this piperidine derivative is a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and exploration of more complex molecules. Researchers utilize this compound in the development of potential pharmacologically active substances. The presence of the chlorophenyl group makes it a versatile precursor for various synthetic transformations. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols must be followed when handling this chemical compound.

Properties

IUPAC Name

4-(3-chlorophenyl)-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVACCJQQXQHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-63-6
Record name 4-(3-chlorophenyl)-4-methylpiperidine hydrochloride
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Preparation Methods

Key Preparation Routes and Reaction Steps

Synthesis via Grignard Reaction and Oxazoline Intermediates

One advanced method involves the use of oxazoline intermediates and Grignard reagents to build the piperidine structure with the 3-chlorophenyl substituent.

  • Starting Material : 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine (Compound I).
  • Step 1 : Compound I reacts with 3-chlorobenzyl chloride in the presence of a strong base such as lithium diisopropylamide (LDA) in an inert solvent (e.g., tetrahydrofuran) at low temperature (−15°C to 25°C, preferably −5°C to +5°C) to yield compound II (3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine).
  • Step 2 : Compound II is reacted with the Grignard reagent of 4-chloro-N-methylpiperidine in THF at −40°C to 0°C, preferably between −20°C and −10°C, to give compound III (3-[2-(3-chlorophenyl)ethyl]-2-[4,4-dimethyl-2-(1-methyl-piperidin-4-yl)-oxazolidin-2-yl]pyridine).
  • Step 3 : Hydrolysis of compound III under appropriate conditions yields the intermediate b), which can be further converted into the target compound or related derivatives.

This process is advantageous due to fewer synthetic steps, avoidance of difficult reagents, and improved yields compared to older methods.

Step Reactants Conditions Product Notes
1 Compound I + 3-chlorobenzyl chloride + LDA THF, −5 to +5 °C Compound II Strong base required, inert atmosphere
2 Compound II + 4-chloro-N-methylpiperidine Grignard reagent THF, −20 to −10 °C Compound III Selective addition, avoids extra steps
3 Compound III hydrolysis Hydrolytic conditions Intermediate b) Precursor to final hydrochloride salt

Preparation via Piperazine Intermediates and Halide Substitution

Another approach involves the synthesis of piperazine derivatives, which can be converted into piperidine analogues:

  • Step 1 : 3-chloroaniline reacts with bis-(2-chloroethyl)amine hydrochloride in xylene with p-toluenesulfonic acid catalyst to form 1-(3-chlorophenyl)piperazine hydrochloride.
  • Step 2 : The piperazine hydrochloride is reacted with 1-bromo-3-chloropropane in acetone/water with sodium hydroxide at 25–30°C to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
  • Step 3 : Further transformations including salt formation and purification yield the hydrochloride salt of the target compound or its analogues.

This method is noted for mild reaction conditions, high product purity, and relatively straightforward post-processing.

Step Reactants Conditions Product Yield (%) Notes
1 3-chloroaniline + bis-(2-chloroethyl)amine hydrochloride + PTSA Xylene, reflux 140–145°C 1-(3-chlorophenyl)piperazine hydrochloride 84.6 Reflux, acid catalyst
2 Piperazine hydrochloride + 1-bromo-3-chloropropane + NaOH Acetone/water, 25–30°C 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine 72.6 Base-mediated substitution
3 Salt formation and recrystallization Various Hydrochloride salt of target compound Purification by crystallization

Alternative Synthetic Routes

  • Scholten–Boumann Condensation : This method involves condensation of 4-methylpiperidine with 2-chlorobenzoyl chloride in the presence of triethylamine in methyl ethyl ketone solvent, followed by reflux and crystallization steps to obtain related piperidine derivatives.
  • Reissert Reaction Route : Using 3-chlorophenylacetonitrile and ethyl 3-pyridinecarboxylate as starting materials, condensation, hydrolysis, reduction, and subsequent Reissert reaction under NaCN/dimethylcarbamoyl chloride conditions lead to intermediates that can be converted into the target compound with moderate overall yield (~33%).

Comparative Analysis of Preparation Methods

Feature Grignard/Oxazoline Route Piperazine Halide Substitution Scholten–Boumann Condensation Reissert Reaction Route
Number of Steps 3 main steps 3 main steps 1 condensation + purification Multiple steps (condensation, hydrolysis, reduction, Reissert)
Reaction Conditions Low temperatures, inert solvents Mild temperatures, reflux, aqueous-organic Reflux at room temperature Varied, including acidic and basic conditions
Yield High, improved by selective steps Moderate to good (70–85%) Moderate Moderate (~33%)
Purification Hydrolysis and crystallization Filtration, washing, recrystallization Recrystallization Multiple purification steps
Industrial Feasibility Good, fewer side products Good, mild and scalable Moderate More complex, lower yield
Key Advantages Selectivity, fewer side reactions Mild conditions, high purity Simple reaction setup Access to complex intermediates

Research Findings and Notes

  • The Grignard-based oxazoline route is considered superior in industrial contexts due to fewer synthetic steps and avoidance of difficult reagents, which reduces side reactions and improves yield and purity.
  • Piperazine intermediate methods offer mild reaction conditions and good yields, making them suitable for laboratory-scale synthesis and potential scale-up.
  • The Scholten–Boumann condensation provides a straightforward condensation approach for related derivatives but may require multiple recrystallizations for purity.
  • The Reissert reaction route is more complex and involves multiple transformations but provides access to unique intermediates useful for further derivatization.
  • Temperature control and choice of solvents (e.g., THF, toluene, acetone) are critical for optimizing yields and selectivity in all methods.
  • Hydrochloride salt formation is typically achieved by acidification with hydrochloric acid or hydrogen chloride in alcohol or aqueous media, followed by crystallization for isolation and purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard/Oxazoline Route 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, 3-chlorobenzyl chloride, 4-chloro-N-methylpiperidine Grignard reagent LDA, THF, low temp (−20°C to 5°C), hydrolysis High Selectivity, fewer steps Requires handling Grignard reagents
Piperazine Halide Substitution 3-chloroaniline, bis-(2-chloroethyl)amine hydrochloride, 1-bromo-3-chloropropane Reflux, NaOH base, acetone/water 70–85 Mild conditions, scalable Multi-step, purification needed
Scholten–Boumann Condensation 4-methylpiperidine, 2-chlorobenzoyl chloride Triethylamine, methyl ethyl ketone, reflux Moderate Simple reaction Multiple recrystallizations required
Reissert Reaction Route 3-chlorophenylacetonitrile, ethyl 3-pyridinecarboxylate NaCN, dimethylcarbamoyl chloride, acidic/basic steps ~33 Access to intermediates Complex, lower overall yield

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Neuropharmacology

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride exhibits stimulant properties that are similar to those of traditional psychostimulants. Research indicates that it acts on the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This mechanism suggests potential applications in the study of dopamine-related disorders such as ADHD and depression .

Cocaine Addiction Treatment

Studies have shown that (+)-CPCA mimics certain behavioral effects of cocaine while acting as a weak partial agonist. This dual action may provide a novel approach to treating cocaine addiction by both reducing withdrawal symptoms and preventing relapse . The compound's ability to attenuate cocaine-induced locomotion in rodent models highlights its potential utility in addiction therapies .

Analgesic Research

The structural similarities between this compound and opioid compounds suggest that it may also be investigated for analgesic properties. Its interaction with opioid receptors could provide insights into developing non-addictive pain management alternatives .

Case Studies

StudyFocusFindings
Study on Behavioral Actions of (+)-CPCACocaine addictionDemonstrated that (+)-CPCA can mimic some effects of cocaine while reducing others, indicating potential for addiction treatment .
Neuropharmacological ProfilesStimulant propertiesShowed significant binding affinity to DAT, suggesting its role in dopamine-related disorders .
Analgesic PotentialPain managementProposed as a candidate for further investigation due to structural similarities with known analgesics .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(4-Chlorophenyl)-4-ethylpiperidine Hydrochloride
  • Structure : Differs by the chlorine substituent position (4- vs. 3-chlorophenyl) and the alkyl group (ethyl vs. methyl).
  • Molecular Formula : C₁₃H₁₉Cl₂N (vs. C₁₂H₁₇Cl₂N for the target compound).
  • Mass: Average mass = 260.202; monoisotopic mass = 259.089455 .
  • Impact: The 4-chlorophenyl group may alter electronic properties and binding affinity to targets compared to the 3-chlorophenyl isomer.
4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
  • Structure: Replaces the 3-chlorophenyl group with a 3-trifluoromethylphenoxy moiety.
  • Key Difference: The phenoxy linker and trifluoromethyl group introduce strong electron-withdrawing effects, which could enhance metabolic stability and target engagement .

Variations in Piperidine Substituents

Meperidine Hydrochloride
  • Structure : 1-methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride.
  • Key Difference : Incorporates a carboxylic acid ethyl ester and phenyl group instead of chlorophenyl.
  • Pharmacology : A Schedule II opioid analgesic, highlighting how piperidine derivatives can exhibit potent CNS activity depending on substituents .
4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride
  • Structure: Features a Boc-protected aminomethyl group at the 4-position.
  • Application : Used in synthetic chemistry as an intermediate; the Boc group facilitates selective deprotection during multi-step syntheses .

Piperazine vs. Piperidine Derivatives

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
  • Structure : Piperazine ring with 3-chlorophenyl and 3-chloropropyl groups.
  • Key Difference: Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (one nitrogen).

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
4-(3-Chlorophenyl)-4-methylpiperidine HCl C₁₂H₁₇Cl₂N 258.18 (calc.) 3-chlorophenyl, 4-methyl Limited direct data; CNS potential
4-(4-Chlorophenyl)-4-ethylpiperidine HCl C₁₃H₁₉Cl₂N 260.202 4-chlorophenyl, 4-ethyl Higher lipophilicity
Meperidine HCl C₁₅H₂₂ClNO₂ 283.8 Phenyl, ester group Opioid analgesic
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₃ClF₃NO 303.69 (calc.) 3-trifluoromethylphenoxy Enhanced metabolic stability

Biological Activity

4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride, also known by its CAS number 1803581-63-6, is a piperidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-chlorophenyl group and a methyl group at the 4-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the regulation of neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Research indicates that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionSignificant inhibition against AChE and BChE
Anticancer ActivityInduces apoptosis in multiple cancer cell lines
Neuroprotective EffectsPotential for treating neurodegenerative diseases

Case Studies

  • Cholinesterase Inhibition Study :
    A study evaluated the inhibitory effects of various piperidine derivatives on AChE and BChE. The results showed that this compound exhibited IC50 values comparable to established inhibitors like donepezil, indicating its potential utility in Alzheimer's treatment .
  • Anticancer Efficacy :
    In vitro studies involving several cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Q & A

Advanced Research Question

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]spiperone for dopamine D2 receptors) to quantify affinity (Ki values) .
  • Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method for IC50 determination) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy track subcellular localization in neuronal cell lines .
  • In Silico Docking : Molecular docking (AutoDock Vina) predicts binding poses in serotonin transporters or κ-opioid receptors .

How can computational methods aid in predicting the compound’s reactivity or interactions?

Advanced Research Question

  • Reaction Pathway Prediction : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for nucleophilic substitution or hydrolysis .
  • Solubility Modeling : COSMO-RS simulations predict solubility in polar solvents (e.g., water, DMSO) using sigma profiles .
  • Pharmacophore Mapping : Schrödinger’s Phase identifies critical interactions (e.g., hydrogen bonding with 3-chlorophenyl) for target engagement .
  • ADMET Profiling : SwissADME predicts blood-brain barrier penetration (high logP >2) and CYP450 inhibition risks .

How should researchers resolve contradictions in pharmacological data, such as opposing results in enzyme inhibition assays?

Advanced Research Question

  • Dose-Response Validation : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm IC50 trends .
  • Orthogonal Assays : Compare fluorometric (e.g., Calcein AM) and radiometric ([14C]substrate) methods to rule out assay-specific artifacts .
  • Metabolite Interference : LC-MS/MS analysis identifies potential degradation products or active metabolites affecting results .
  • Species-Specificity : Test across human, rat, and mouse enzyme isoforms to isolate interspecies variability .

What experimental designs are critical for assessing the compound’s stability under varying storage and physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to heat (40°C), light (UV 365 nm), and pH extremes (1–13) for 72 hours, followed by HPLC stability-indicating methods .
  • Lyophilization Stability : Assess post-lyophilization purity and hygroscopicity in desiccators (20–25°C, 15% RH) .
  • Plasma Stability : Incubate in human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS to estimate metabolic liability .
  • Excipient Compatibility : Screen with mannitol, lactose, or PEG 4000 to identify formulation-friendly stabilizers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride
Reactant of Route 2
4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride

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